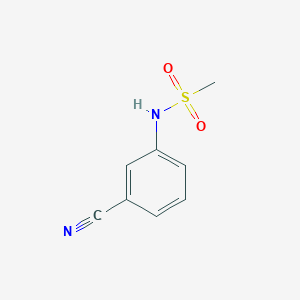

N-(3-cyanophenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYWEJSOJXQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395173 | |

| Record name | N-(3-cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50790-30-2 | |

| Record name | N-(3-cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Bedrock of Innovation: Sulfonamide Derivatives in Medicinal Chemistry and Organic Synthesis

The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern medicinal chemistry and a versatile tool in organic synthesis. tandfonline.com Compounds bearing this moiety have demonstrated a vast spectrum of pharmacological activities, leading to their use in a wide array of therapeutic agents. ekb.eg Historically, sulfonamides, or "sulfa drugs," were among the first effective antimicrobial agents and played a pivotal role in combating bacterial infections before the widespread availability of penicillin. ajchem-b.com

Beyond their antimicrobial properties, sulfonamide derivatives are integral to the treatment of a multitude of conditions. They are found in diuretics, anticonvulsants, anti-inflammatory drugs, and even antiviral and anticancer therapies. ekb.egresearchgate.net This remarkable versatility arises from the sulfonamide group's ability to mimic or replace other functional groups, such as amides and ureas, and its capacity to form crucial electrostatic interactions with biological targets like proteins and enzymes. nih.gov The development of novel synthetic methodologies has further expanded the accessibility and diversity of sulfonamide-based compounds, solidifying their importance in drug discovery and development.

The inherent reactivity and stability of the sulfonamide group also make it a valuable component in the field of organic synthesis. It can be readily introduced into molecules and can participate in a variety of chemical transformations, serving as a key building block for complex molecular architectures. sci-hub.se

Charting the Course: Research Trajectories for N 3 Cyanophenyl Methanesulfonamide and Its Analogues

Established Synthetic Pathways

The synthesis of this compound is primarily achieved through the reaction of an amine with a sulfonyl chloride, a cornerstone reaction in organic chemistry.

The most direct and conventional method for preparing this compound involves the reaction of 3-aminobenzonitrile (B145674) with methanesulfonyl chloride. researchgate.net This reaction forms the sulfonamide bond by nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

The synthesis of sulfonamides from amines and sulfonyl chlorides is typically carried out in the presence of a base. wikipedia.org The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. researchgate.net Pyridine is a commonly used base for this purpose, often acting as the solvent as well. wikipedia.org The reaction is generally performed at temperatures ranging from 0 °C to room temperature. researchgate.net While many sulfonamide syntheses proceed without a catalyst, some modern methods employ transition metals to facilitate the reaction. researchgate.net

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Reactants | 3-Aminobenzonitrile, Methanesulfonyl Chloride | Starting materials | researchgate.net |

| Base | Pyridine or other non-nucleophilic base | To scavenge HCl byproduct | wikipedia.orgresearchgate.net |

| Solvent | Dichloromethane, Pyridine, or other inert solvent | To dissolve reactants | ekb.eg |

| Temperature | 0 °C to 25 °C | To control reaction rate | researchgate.net |

Due to the high rigidity of the functional group, sulfonamides are typically crystalline solids. wikipedia.org This property is advantageous for purification. The primary method for purifying the crude product is recrystallization from a suitable solvent system. This process effectively removes unreacted starting materials and byproducts. For higher purity requirements or for non-crystalline products, column chromatography on silica (B1680970) gel is a standard technique.

Beyond the classical approach, several other methodologies have been developed for the synthesis of sulfonamides. researchgate.net These methods often aim for milder reaction conditions, improved yields, and broader substrate scope. researchgate.net

Alternative synthetic strategies include:

Oxidation of Thiols: In-situ oxidation of a thiol (SH group) to generate a sulfonyl chloride, which then reacts with an amine. ekb.eg

Transition-Metal Catalysis: Palladium-catalyzed reactions have been developed for the N-arylation of methanesulfonamide and related nucleophiles. ekb.eg

Use of Sulfonating Agents: N-chlorosulfonyl carbamate (B1207046) can be used as a sulfonating agent at low temperatures. researchgate.net

Green Chemistry Approaches: Ultrasound-promoted synthesis using natural and reusable catalysts in environmentally friendly solvents like water have been explored. researchgate.net

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around the sulfonamide functional group, the cyano group, and the aromatic ring.

The sulfonamide functional group (R-SO₂-NR'R'') contains a sulfur atom in a high oxidation state (+6). Therefore, the sulfur atom in this compound is not susceptible to further oxidation to form a sulfoxide (B87167) or a sulfone. The term "sulfone" describes a functional group with the structure R-SO₂-R', which is structurally related to a sulfonamide. wikipedia.org

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. organic-chemistry.org This process typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgrsc.org The selectivity of the oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and the reaction conditions. rsc.org For instance, the use of tantalum carbide as a catalyst with 30% hydrogen peroxide can selectively yield sulfoxides, while niobium carbide under similar conditions produces sulfones. organic-chemistry.org

An exploration of the synthetic routes and chemical behavior of this compound reveals its utility as a versatile intermediate in organic chemistry. This article focuses on the key chemical transformations of this compound, specifically its reduction, substitution, and application in palladium-catalyzed cross-coupling reactions.

2 Reduction Reactions: Generation of Amine Derivatives

The nitrile functional group in this compound is a key site for chemical transformation, particularly through reduction to form the corresponding primary amine, N-(3-(aminomethyl)phenyl)methanesulfonamide. This conversion is most commonly achieved via catalytic hydrogenation.

Detailed research findings indicate that the hydrogenation of aromatic nitriles to benzylamines is effectively catalyzed by palladium on carbon (Pd/C). The process involves the addition of hydrogen across the carbon-nitrogen triple bond, typically under pressure and in a suitable solvent. The reaction proceeds through an imine intermediate; controlling the reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.

The general pathway for the reduction of a nitrile to a primary amine involves the formation of an intermediate imine, which is then further hydrogenated. To maximize the yield of the primary amine and minimize the formation of secondary amines like bis(3-(methylsulfonylamino)benzyl)amine, the reaction conditions can be optimized. This includes the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, conducting the hydrogenation in an acidic medium can protonate the primary amine product, preventing it from reacting with the imine intermediate.

Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitriles

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Standard heterogeneous catalyst for nitrile reduction. |

| Substrate | This compound | The starting material to be reduced. |

| Solvent | Methanol, Ethanol, or Dichloromethane/Water | Solubilizes the substrate and facilitates the reaction. |

| Additive | Sulfuric Acid or NaH₂PO₄ | Creates acidic conditions to suppress secondary amine formation. |

| Hydrogen Pressure | 1-10 bar | Provides the reducing agent (H₂). |

| Temperature | 25-80 °C | Influences reaction rate; mild conditions are often sufficient. |

| Primary Product | N-(3-(aminomethyl)phenyl)methanesulfonamide | The desired benzylamine (B48309) derivative. |

| Side Product | Bis(3-(methylsulfonylamino)benzyl)amine | Secondary amine formed via condensation and further reduction. |

The selective hydrogenation of nitriles is a robust method for producing primary amines, which are valuable building blocks for further synthetic modifications. The structure of the palladium catalyst itself, from single atoms to clusters, can also influence the selectivity between primary and secondary amine products.

3 Substitution Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing arenes. The regiochemical outcome of such reactions is dictated by the electronic properties of the two substituents already present on the ring: the methanesulfonamide group (-NHSO₂CH₃) and the cyano group (-CN).

The methanesulfonamide group is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. However, due to the lone pair of electrons on the nitrogen atom, it is an ortho, para-director. Conversely, the cyano group is a strongly deactivating substituent due to its electron-withdrawing nature and acts as a meta-director.

When both groups are present on the same ring, their directing effects must be considered collectively. The -NHSO₂CH₃ group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The -CN group at position 3 directs incoming electrophiles to position 5.

The positions on the ring can be analyzed as follows:

Position 2: ortho to -NHSO₂CH₃ and ortho to -CN. This position is sterically hindered and electronically deactivated by both groups.

Position 4: para to -NHSO₂CH₃ and ortho to -CN. This position is activated by the -NHSO₂CH₃ group but deactivated by the -CN group.

Position 5: meta to -NHSO₂CH₃ and meta to -CN. This is the position favored by the strongly deactivating cyano group.

Position 6: ortho to -NHSO₂CH₃ and para to -CN. This position is activated by the -NHSO₂CH₃ group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Typical Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(3-cyano-4-nitrophenyl)methanesulfonamide and/or N-(3-cyano-6-nitrophenyl)methanesulfonamide |

| Halogenation | Br₂, FeBr₃ | Br⁺ | N-(4-bromo-3-cyanophenyl)methanesulfonamide and/or N-(6-bromo-3-cyanophenyl)methanesulfonamide |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 5-(methylsulfonylamino)-3-cyanobenzenesulfonic acid and/or 2-(methylsulfonylamino)-5-cyanobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Generally not successful due to the strongly deactivated ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Generally not successful due to the strongly deactivated ring. |

Synthesis from 3-Aminobenzonitrile and Methanesulfonyl Chloride

4 Palladium-Catalyzed C–N Cross-Coupling Applications in Arylamine Synthesis

While this compound itself is not typically a direct substrate for C-N cross-coupling, its corresponding primary amine derivative, N-(3-aminophenyl)methanesulfonamide, is an excellent coupling partner in the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful method for the synthesis of arylamines, forming a new carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

The reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The development of various phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions.

In a typical application, N-(3-aminophenyl)methanesulfonamide can be coupled with a variety of aryl halides or triflates to produce complex diarylamine structures. These products are of interest in medicinal chemistry and materials science. For example, the N-(3-cyanophenyl)sulfonyl moiety has been incorporated into potent antagonists of very late antigen-4 (VLA-4).

Table 3: General Components for Buchwald-Hartwig Amination using N-(3-aminophenyl)methanesulfonamide

| Component | Example | Role in Reaction |

|---|---|---|

| Amine | N-(3-aminophenyl)methanesulfonamide | The nucleophilic coupling partner. |

| Aryl Halide | Bromobenzene, 4-Chlorotoluene | The electrophilic coupling partner. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

| Product | N-Aryl-N'-(methanesulfonyl)-1,3-benzenediamine | The desired C-N coupled product. |

The versatility of the Buchwald-Hartwig amination allows for the synthesis of a diverse library of compounds from N-(3-aminophenyl)methanesulfonamide, highlighting the importance of this class of reactions in modern organic synthesis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of a molecule. These methods allow for the detailed investigation of a molecule's three-dimensional structure and electronic characteristics.

Studies on analogous sulfonamide structures reveal that the stereochemistry around the phenyl-N-H portion is crucial for biological activity. researchgate.net The optimized geometry of N-(3-cyanophenyl)methanesulfonamide would reveal the specific spatial orientation of the methanesulfonyl group relative to the cyanophenyl ring. The electronic structure, derived from these calculations, maps out the electron density distribution, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Once the geometry of this compound is optimized, DFT calculations can predict its theoretical vibrational spectrum. These calculations yield a set of vibrational frequencies, or wavenumbers, that correspond to the molecule's fundamental modes of vibration, such as stretching, bending, and torsional motions.

These predicted wavenumbers are often scaled by a factor to correct for systematic errors arising from the theoretical approximations and the neglect of anharmonicity. researchgate.net The scaled theoretical spectrum can then be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. A strong correlation between the calculated and experimental spectra validates the accuracy of the computed molecular structure. mdpi.com For this compound, characteristic peaks would include C-H stretching, S=O stretching from the sulfonamide group, and the distinct C≡N stretching of the nitrile group, which is experimentally observed around 2202 cm⁻¹ in similar molecules. materialsciencejournal.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

| Quantum Chemical Parameter | Symbol | Significance | Typical Finding in Related Structures |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability | Localized on phenyl ring and sulfonamide nitrogen |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability | Localized on cyanophenyl ring |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | Narrowed by electron-withdrawing groups like -CN |

| Dipole Moment | μ | Molecular polarity | Influenced by solvent and substituent polarity researchgate.net |

| Electronegativity | χ | Power to attract electrons | Calculated from HOMO and LUMO energies researchgate.net |

| Chemical Hardness | η | Resistance to change in electron distribution | Related to the HOMO-LUMO gap researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques designed to correlate a molecule's chemical structure with its biological activity. These models are invaluable for drug design, allowing for the prediction of a compound's potency and the rational design of new, more effective analogues.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models for biological activity. nih.govacs.org These studies involve aligning a series of related compounds and sampling their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in a 3D grid around them. tandfonline.com

For a series of inhibitors including this compound, a 3D-QSAR model would be developed by correlating these calculated fields with their experimentally determined biological activities (e.g., IC₅₀ values). nih.govnih.gov The resulting models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated coefficient (r²). tandfonline.comnih.gov A robust and predictive model (typically with q² > 0.5 and r² > 0.6) can then be used to forecast the activity of newly designed, unsynthesized compounds. youtube.com

| 3D-QSAR Method | Molecular Fields Analyzed | Typical Statistical Validation Parameters |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Steric, Electrostatic | q², r², Predictive r² (r²pred) tandfonline.com |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | q², r², Predictive r² (r²pred) tandfonline.com |

The graphical output of 3D-QSAR models are contour maps, which visualize the regions where specific structural properties are favorable or unfavorable for biological activity. These maps are essential for understanding the structure-activity relationship (SAR). tandfonline.com

For this compound, SAR studies on related sulfonamides provide clear insights into which features are critical for activity. youtube.comslideshare.netyoutube.comyoutube.com

The Sulfonamide Linker (-SO₂NH-): This group is often a key pharmacophore. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor, forming crucial interactions with biological targets like enzymes. nih.gov

The Phenyl Ring: The aromatic ring typically engages in hydrophobic or π-π stacking interactions within a receptor's binding pocket. The substitution pattern on this ring is critical; SAR studies show that the position of substituents significantly impacts activity. slideshare.netyoutube.com

The Cyano Group (-C≡N): As a potent electron-withdrawing group, the cyano substituent at the meta-position significantly influences the electronic properties of the phenyl ring. It can also participate in dipole-dipole or hydrogen bonding interactions, potentially enhancing binding affinity to a target protein.

By analyzing QSAR contour maps, researchers can identify, for instance, that a bulky, electropositive group is favored at one position, while an electronegative, hydrogen-bond accepting group is preferred at another, guiding the rational design of more potent molecules.

Molecular Docking and Binding Interaction Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques provide valuable insights into the interactions between small molecules and their biological targets at an atomic level, thereby guiding the rational design of more potent and selective therapeutic agents. In the context of this compound, a compound with a sulfonamide backbone, these computational approaches can be pivotal in elucidating its potential biological activities and in the design of novel derivatives.

Prediction of Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is crucial for predicting the binding mode of a ligand, such as this compound, within the active site of a protein target. By simulating the binding process, researchers can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the principles can be illustrated through studies on related benzenesulfonamide (B165840) derivatives. For instance, docking studies of benzenesulfonamide compounds with enzymes like carbonic anhydrases have revealed the critical role of the sulfonamide group in coordinating with the zinc ion in the active site. tandfonline.com Similarly, the cyanophenyl group of this compound could be predicted to form specific interactions with amino acid residues in a target's binding pocket.

A hypothetical molecular docking study of this compound against a putative kinase target could yield data such as that presented in Table 1. Such a study would typically involve preparing the 3D structures of both the ligand and the protein, performing the docking simulation using software like AutoDock or Glide, and analyzing the resulting poses and their predicted binding affinities (docking scores). The lower the docking score, the more favorable the predicted binding.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Target Protein | Kinase XYZ (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Leu23, Val31, Ala45, Lys47, Glu63, Tyr88 |

| Types of Interactions | Hydrogen bond with Lys47; Hydrophobic interactions with Leu23, Val31, Ala45; Pi-pi stacking with Tyr88 |

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated in a molecular docking study. It is not based on actual experimental results for this compound.

The insights gained from such predictions are invaluable. They can help to explain the structure-activity relationship (SAR) of a series of compounds and guide the design of new molecules with improved binding affinity and selectivity.

Computational-Assisted Rational Drug Design

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. nih.gov Computational methods are at the heart of modern rational drug design, enabling a more targeted and efficient approach compared to traditional trial-and-error methods. nih.gov These strategies can be broadly categorized as either structure-based or ligand-based drug design.

In the case of this compound, computational-assisted rational drug design could be employed to optimize its structure for a specific biological target. Starting from a known inhibitor or a docked pose of the compound, medicinal chemists can use computational tools to suggest modifications to the molecule's structure that are likely to enhance its biological activity. For example, if a docking study reveals that the cyanophenyl group is in a position to form a beneficial interaction with a specific amino acid, but the distance is not optimal, modifications to the linker or the ring system could be explored in silico to improve this interaction.

The process often involves creating a virtual library of derivatives of the lead compound, in this case, this compound. These virtual compounds can then be computationally screened for their predicted binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

The development of potent and orally active antitumor agents from antofine and cryptopleurine (B1669640) through the introduction of a methanesulfonamide (B31651) group serves as a compelling example of how such rational design strategies can lead to improved therapeutic candidates. acs.org This approach highlights the potential for designing novel analogs of this compound with enhanced pharmacological profiles.

Biological Activity and Pharmacological Investigations of N 3 Cyanophenyl Methanesulfonamide

General Mechanisms of Biological Interaction

The way N-(3-cyanophenyl)methanesulfonamide interacts with biological systems is predicated on its chemical structure, which allows for various types of molecular interactions. These interactions can lead to the modulation of biological pathways, making it a candidate for therapeutic investigation.

Interaction with Biological Targets: Enzymes and Receptors

The methanesulfonamide (B31651) group and the cyanophenyl moiety are key features that determine the compound's potential to bind to biological targets such as enzymes and receptors. While direct research on this compound is limited, the presence of these functional groups in other pharmacologically active agents provides insights into its potential interactions. For instance, the sulfonamide group is a well-known pharmacophore found in a variety of drugs that target enzymes.

Additionally, derivatives of similar structures have been investigated for their inhibitory effects on various enzymes. For example, a series of novel 2,4-diarylaminopyrimidine derivatives containing a 3-sulfamoylbenzamide (B74759) moiety were synthesized and evaluated as potent focal adhesion kinase (FAK) inhibitors. nih.gov Another study discovered a potent antagonist of very late antigen-4 (VLA-4) that contains a (3-cyanophenyl)sulfonyl group. nih.gov

Modulation of Biological Pathways

By interacting with specific enzymes or receptors, this compound has the potential to modulate various biological pathways. The most significant and well-documented area of its activity is in the regulation of the circadian clock.

Research has identified a carbazole (B46965) derivative, KL001, as a stabilizer of the clock protein cryptochrome (B1237616) (CRY). nih.govnih.gov This discovery has spurred extensive structure-activity relationship (SAR) studies to develop more potent modulators of the circadian clock. nih.govnih.gov The structural components of this compound, particularly the methanesulfonamide and cyanophenyl groups, are features that have been explored in these studies for their contribution to biological activity. nih.govnih.gov The stabilization of CRY can have profound effects on the interconnected transcriptional and translational feedback loops that constitute the core of the cellular circadian clock. nih.gov

Specific Pharmacological Targets and Therapeutic Areas

Based on its chemical structure and the activities of related compounds, this compound has been investigated or proposed to have activity in several specific pharmacological areas.

FAK Protein Tyrosine Kinase Inhibition for Abnormal Cell Growth

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell proliferation, survival, and migration. Its overexpression is associated with various cancers. While some compounds with structural similarities to this compound have been explored as FAK inhibitors, there is currently no direct scientific evidence in the public domain to confirm that this compound itself is an inhibitor of FAK protein tyrosine kinase.

| Compound | Target | Reported Activity |

| TAE226 | FAK | Potent inhibitor |

| 5f, 10b, 10c (2,4-diarylaminopyrimidine derivatives) | FAK | Comparable inhibitory activity to TAE226 nih.gov |

Cryptochrome (CRY) Stabilization and Circadian Clock Modulation

The most promising area of pharmacological investigation for this compound is its potential role as a stabilizer of cryptochrome (CRY), a key protein in the regulation of the circadian clock. The discovery of KL001, a small molecule that stabilizes CRY, has opened avenues for the development of compounds that can modulate circadian rhythms. nih.govnih.gov

Subsequent research on KL001 derivatives has provided a deeper understanding of the structural requirements for CRY stabilization. These studies have highlighted the importance of the sulfonyl group and the presence of an electron-withdrawing nitrile moiety on a phenyl ring for biological activity. nih.govnih.gov this compound possesses these key structural features. The stabilization of CRY by such molecules can lengthen the circadian period and repress the activity of other clock components like the PER2 protein. nih.govnih.gov This modulation of the circadian clock has potential therapeutic implications for sleep disorders, metabolic diseases, and even some forms of cancer.

| Compound | Primary Target | Mechanism of Action | Effect on Circadian Clock |

| KL001 | Cryptochrome (CRY) | Stabilization of the protein nih.govnih.gov | Lengthens circadian period nih.govnih.gov |

| KL044 | Cryptochrome (CRY) | Stabilization of the protein nih.govnih.gov | ~10-fold higher potency than KL001 in lengthening the circadian period nih.govnih.gov |

Potential as a Potassium Channel Modulator

Potassium channels are a diverse group of ion channels that are crucial for setting the resting membrane potential and for repolarization of excitable cells. nih.gov Their modulation can have significant effects on neuronal firing, muscle contraction, and hormone secretion. While various small molecules are known to modulate potassium channels, there is no direct scientific literature to indicate that this compound acts as a potassium channel modulator. The investigation into its effects on specific potassium channel subtypes remains an open area for future research.

HMG-CoA Reductase Inhibition

The methanesulfonamide moiety is a key structural feature in a novel class of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. While this compound itself is not the primary subject of these studies, related compounds have demonstrated significant inhibitory potency. For instance, a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and assessed for their ability to inhibit the HMG-CoA reductase enzyme. nih.gov One of the most potent compounds in this series, S-4522, exhibited an in vitro IC50 value of 11 nM, making it approximately four times more potent than lovastatin (B1675250) sodium salt. nih.gov In isolated rat hepatocytes, this compound was found to be about 100 times more potent than pravastatin (B1207561) at inhibiting cholesterol biosynthesis. nih.gov

These inhibitors function by competitively binding to the active site of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov The binding of these inhibitors, such as rosuvastatin (B1679574) which also contains a methanesulfonamide group, is a reversible, two-step process that leads to a tightly bound enzyme-inhibitor complex. nih.gov This high-affinity interaction effectively blocks the enzyme from converting HMG-CoA into mevalonate, a crucial precursor for cholesterol. nih.gov

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| S-4522 (Methanesulfonamide pyrimidine (B1678525) derivative) | HMG-CoA Reductase (in vitro) | 11 nM | nih.gov |

| S-4522 | Cholesterol Biosynthesis (rat hepatocytes) | 1.12 nM | nih.gov |

| Rosuvastatin | HMG-CoA Reductase | ~0.1 nM (steady-state) | nih.gov |

IRE1α Kinase and Endoribonuclease Activity Modulation

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress, possessing both kinase and endoribonuclease (RNase) domains that control the unfolded protein response (UPR). nih.govwellcomeopenresearch.org The modulation of IRE1α activity is a key therapeutic strategy, and compounds containing sulfonamide groups have been shown to be effective allosteric modulators. These ligands bind to the ATP-binding site within the kinase domain and can paradoxically either activate or inhibit the distal RNase activity. nih.gov

This divergent control is exemplified by two classes of kinase inhibitors. One class, known as Type I inhibitors like APY29, inhibits the kinase's autophosphorylation but promotes the oligomerization of IRE1α, leading to activation of its RNase domain and subsequent splicing of X-box binding protein 1 (XBP1) mRNA. nih.gov Conversely, another class of inhibitors can bind to the same ATP site but stabilize a monomeric, inactive state of the enzyme, thereby inhibiting both kinase and RNase activities even under ER stress conditions. nih.gov This dual inhibition prevents the adaptive XBP1 splicing, which can be cytotoxic to cells that rely on the UPR for survival, such as certain cancer cells. oncotarget.com The ability to selectively up- or down-regulate IRE1α's RNase activity through kinase domain inhibition highlights a sophisticated mechanism for controlling cell fate under ER stress. nih.govescholarship.org

| Modulator Type | Example Compound | Effect on Kinase Domain | Effect on Oligomerization | Effect on RNase Activity | Reference |

|---|---|---|---|---|---|

| Type I Kinase Inhibitor | APY29 | Inhibits autophosphorylation | Promotes | Activates | nih.gov |

| Type II Kinase Inhibitor | Compound 3 (related sulfonamide) | Inhibits | Stabilizes monomer | Inhibits | nih.gov |

| RNase Inhibitor | STF-083010 | No effect | No effect | Inhibits | nih.govoncotarget.com |

Polo-Box Domain of Polo-like Kinase 1 (Plk1 PBD) Inhibition

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays an essential role in mitosis, and its overexpression is a hallmark of many human cancers. nih.govnih.gov Beyond the ATP-competitive kinase domain, the C-terminal polo-box domain (PBD) has emerged as a high-value target for developing specific allosteric inhibitors. nih.govresearchgate.net The PBD acts as a docking module, recognizing phosphorylated substrates to localize Plk1 to specific subcellular structures during cell division. nih.gov

Small molecule inhibitors that target the PBD can disrupt these crucial protein-protein interactions, leading to mitotic arrest and apoptosis in cancer cells. nih.govd-nb.info While this compound is not a widely cited inhibitor, the strategy of targeting the PBD has yielded several classes of compounds, including pyrazolopyrimidine and triazoloquinazolinone derivatives. nih.govd-nb.info These inhibitors are evaluated based on their ability to block the PBD from binding to its phosphopeptide substrates, an interaction often measured with high-throughput screening methods like fluorescence polarization assays. researchgate.netresearchgate.net The goal is to develop inhibitors with high selectivity for the Plk1 PBD over the PBDs of other Plk family members, such as Plk2 and Plk3, to minimize off-target effects. nih.govnih.gov

| Inhibitor | Target | Reported Effect | Reference |

|---|---|---|---|

| T521 | Plk1 PBD | Specifically inhibits Plk1 PBD, not Plk2/3; causes mitotic defects. | nih.gov |

| Triazoloquinazolinone derivatives | Plk1 PBD | Effectively block Plk1 PBD with IC50 values of 1.49–2.94 μM. | nih.gov |

| KBJK557 | Plk1 PBD | Shows cytotoxic effects and induces G2/M arrest in NSCLC cells. | d-nb.info |

| Poloxin | Plk1 PBD | A known inhibitor used as a reference in screening assays. | researchgate.net |

Antituberculosis Activity and Cell Wall Biosynthesis Targeting in Mycobacterium tuberculosis

Arylsulfonamide compounds, including structures related to this compound, have been identified as potent agents against Mycobacterium tuberculosis (M. tuberculosis). Research has confirmed that these molecules exhibit whole-cell activity against both extracellular and intracellular bacilli. The mechanism of action for this class of compounds is believed to involve the disruption of cell wall synthesis. semanticscholar.org

A key target implicated in this process is the Mycobacterial membrane protein large 3 (MmpL3). semanticscholar.orgmdpi.com MmpL3 is an essential transporter responsible for flipping mycolic acid precursors—in the form of trehalose (B1683222) monomycolate (TMM)—across the inner membrane, a critical step in the formation of the protective outer mycomembrane. semanticscholar.orgmdpi.com Inhibition of MmpL3 leads to the accumulation of TMM within the cytoplasm and a reduction in trehalose dimycolate (TDM), ultimately compromising the cell wall integrity and leading to rapid, bactericidal effects. nih.gov The fact that numerous structurally diverse compounds all target MmpL3 suggests it is a highly "promiscuous" and druggable target for developing new anti-TB therapies. mdpi.commdpi.comnih.gov

Exploration in Neurodegenerative Processes

While direct studies on this compound in neurodegenerative diseases are not extensively documented, the broader class of sulfonamides and related phytochemicals are being investigated for their neuroprotective potential. Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often linked to oxidative stress, neuroinflammation, and the misfolding and aggregation of proteins. nih.govnih.gov

Compounds with anti-inflammatory and antioxidant properties are of significant interest. For instance, certain phytochemicals can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglia, key mediators of neuroinflammation. nih.gov Others can enhance the cellular antioxidant status by increasing levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.gov Furthermore, some natural compounds modulate neurotrophin signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are vital for neuronal survival and plasticity. nih.gov Given the diverse biological activities of sulfonamide-containing molecules, exploring their potential to modulate these pathways could be a future avenue for research in neurodegenerative disorders.

In Vitro Biological Assays

Cell-Based Reporter Assays

The pharmacological activities of this compound and related compounds are quantified using a variety of specialized in vitro biological assays. These assays are crucial for determining target engagement, mechanism of action, and cellular efficacy.

IRE1α Activity Assays: To measure the endoribonuclease (RNase) activity of IRE1α, a cell-based reporter assay monitoring the splicing of XBP1 mRNA is commonly used. nih.govoncotarget.com In this assay, cells are treated with the test compound and an ER stress-inducing agent. Total RNA is then extracted, and the XBP1 transcript is amplified via reverse transcription PCR (RT-PCR). The spliced (XBP1s) and unspliced (XBP1u) forms are separated by agarose (B213101) gel electrophoresis and quantified. wellcomeopenresearch.org A decrease in the ratio of XBP1s to XBP1u indicates inhibition of IRE1α's RNase activity. nih.govoncotarget.com

Plk1 PBD Inhibition Assays: Fluorescence Polarization (FP) is a primary method for identifying inhibitors of the Plk1 Polo-Box Domain (PBD). nih.govresearchgate.net This assay measures the binding between the recombinant PBD protein and a fluorescently labeled phosphopeptide substrate. researchgate.net Small molecule inhibitors that bind to the PBD will displace the labeled peptide, causing a decrease in the polarization of the emitted light. This change is used to calculate the inhibitor's potency, typically reported as an IC50 value. researchgate.net Additionally, enzyme-linked immunosorbent assays (ELISAs) can be configured to measure the disruption of the PBD's interaction with its binding partners in a competitive format. nih.gov

| Assay Type | Target Pathway | Principle | Measured Output | Reference |

|---|---|---|---|---|

| RT-PCR & Gel Electrophoresis | IRE1α RNase Activity | Measures the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA. | Inhibition of XBP1 splicing. | wellcomeopenresearch.orgnih.gov |

| Fluorescence Polarization (FP) | Plk1 PBD Binding | Measures the displacement of a fluorescent phosphopeptide from the PBD. | Decrease in fluorescence polarization; IC50 value. | nih.govresearchgate.netresearchgate.net |

| ELISA (competitive) | Plk1 PBD Binding | Measures the disruption of PBD binding to an immobilized substrate. | Decrease in signal (e.g., OD450). | nih.gov |

Cytotoxicity Screening (e.g., against HepG2, HeLa cells)

The N-(3-cyanophenyl) group is a component of novel compounds screened for anticancer activity. One such compound, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (hereafter referred to as the SIRT inhibitor), has demonstrated significant antiproliferative effects.

Researchers evaluated this compound against various human glioblastoma cell lines. The study highlighted potent activity, particularly against U373 and Hs683 glioblastoma cells, and further validated its growth-inhibiting potential in models of drug-resistant cancer. nih.gov The impact on normal glial cells was found to be lower, indicating a degree of selectivity. nih.gov The compound's anticancer potential was further confirmed through a screen with the National Cancer Institute's 60 human cancer cell line panel (NCI-60). nih.gov

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| U373 | Glioblastoma | Potent Antiproliferative Activity |

| Hs683 | Glioblastoma | Potent Antiproliferative Activity |

| NCI-60 Panel | Various | Validated Growth Inhibition |

Enzyme Inhibition Studies

The cyanophenyl structural motif has been integral to the development of potent enzyme inhibitors targeting distinct pathways.

Histone Deacetylase (HDAC) Inhibition : The SIRT inhibitor, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea , was identified as a novel inhibitor of class III HDACs, specifically sirtuin 1 and 2 (SIRT1/2). nih.gov Its inhibitory action was confirmed by quantifying the acetylation levels of histone and non-histone protein targets within glioblastoma cells. nih.gov

Very Late Antigen-4 (VLA-4) Antagonism : A compound incorporating a (3-cyanophenyl)sulfonyl group, N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), was discovered to be an extremely potent antagonist of Very Late Antigen-4 (VLA-4). nih.gov VLA-4 is an integrin protein crucial for cell adhesion and is a validated target for anti-inflammatory drugs. researchgate.net MK-0668 demonstrated picomolar whole blood activity and slow dissociation rates, highlighting its high-affinity binding to the enzyme. nih.gov

| Compound | Target Enzyme | Activity |

|---|---|---|

| SIRT Inhibitor | SIRT1/SIRT2 (HDAC Class III) | Inhibitor |

| MK-0668 | Very Late Antigen-4 (VLA-4) | Potent Antagonist |

Receptor Binding Affinity Determinations (e.g., CB1R, CB2R)

The 3-cyanophenyl group has been utilized in the design of ligands for cannabinoid receptors, which are G-protein-coupled receptors involved in numerous physiological processes. nih.govnih.gov

The compound N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide ([18F]MK-9470) was developed as a highly specific ligand for the cannabinoid-1 receptor (CB1R). nih.gov The CB1R is primarily distributed in the human brain. nih.gov Due to its high affinity and specificity, [18F]MK-9470 has been successfully used as a radiotracer for in vivo imaging of CB1R distribution in the human brain using positron emission tomography (PET). nih.gov Studies in non-human primates demonstrated that its binding is reversible. nih.gov

While direct binding studies of this compound on the cannabinoid-2 receptor (CB2R) are not detailed, CB2Rs are known to be expressed predominantly on immune cells and have been implicated as therapeutic targets for pain and inflammation. nih.gov

Antimicrobial Efficacy Assessment

A review of the scientific literature did not yield specific studies evaluating the antimicrobial efficacy of this compound or its closely related derivatives. Standard antimicrobial assessments typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. nih.govmdpi.com

Preclinical Pharmacodynamic Evaluation

Assessment of Efficacy in Relevant Disease Models

Derivatives containing the N-(3-cyanophenyl) core have been validated in preclinical models for different disease states.

Glioblastoma Models : The anticancer potential of the SIRT inhibitor R/S-N-3-cyanophenyl-N'-(...)-urea was evaluated in vivo using zebrafish xenograft models. nih.govnih.govnih.gov In these models, human glioblastoma cells are implanted into transparent zebrafish larvae, allowing for real-time observation of tumor growth and response to treatment. nih.gov The use of this model confirmed the compound's ability to inhibit tumor progression in a living organism. nih.gov

Inflammatory and Autoimmune Disease Models : The potent VLA-4 antagonist MK-0668 demonstrated sustained receptor occupancy in preclinical species following oral administration. nih.gov The efficacy of targeting VLA-4 has been established in animal models of inflammatory diseases such as relapsing experimental autoimmune encephalomyelitis (R-EAE), a model for multiple sclerosis, where anti-VLA-4 antibodies can inhibit the migration of inflammatory cells into the central nervous system. nih.govnih.gov

Biological Response in Reporter Systems (e.g., Per2 activity)

There is no available data documenting the biological response of this compound or its derivatives in reporter systems for the Period 2 (Per2) gene.

Per2 is a core component of the mammalian circadian clock, a system that generates daily rhythms in physiology and behavior. nih.gov Reporter systems, such as the PER2::LUC mouse model where luciferase is fused to the PER2 protein, allow for real-time monitoring of Per2 expression levels and circadian oscillations in living cells and tissues. nih.gov These systems are crucial for studying how the circadian clock is regulated and how it influences cellular processes, but they have not been applied to investigate the specific compounds discussed herein.

Table of Mentioned Compounds

| Common Name/Reference | Full Chemical Name |

| This compound | This compound |

| SIRT Inhibitor | R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea |

| MK-0668 | N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine |

| [18F]MK-9470 | N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide |

Preclinical Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Studies

Absorption Characteristics

Oral Absorption Profiles

There is no specific information available in the reviewed literature detailing the oral absorption profile of N-(3-cyanophenyl)methanesulfonamide in any preclinical species. Studies on other complex molecules containing a cyanophenyl moiety suggest that oral bioavailability can be a challenge, often requiring formulation strategies to improve absorption. However, these findings cannot be directly extrapolated to this compound without dedicated experimental data.

Distribution Profile

Tissue Distribution

No studies were identified that investigated the tissue distribution of this compound following administration in preclinical models. Therefore, information regarding its accumulation in various organs and tissues is currently unknown.

Brain Penetration Studies

There is no available data from preclinical studies to characterize the brain penetration of this compound. The ability of a compound to cross the blood-brain barrier is a critical parameter for centrally acting agents, but for this specific compound, the brain-to-plasma concentration ratio has not been reported.

Metabolic Pathways and Metabolite Identification

In Vivo Metabolic Fate and Clearance Rates

The in vivo metabolic fate, including the identification of metabolites and the clearance rates of this compound, has not been described in the available scientific literature. Understanding the metabolic pathways is crucial for evaluating the compound's stability and potential for drug-drug interactions, but this information is not currently available for this compound.

Identification of Major Metabolites

Currently, there is a lack of publicly available preclinical studies that have specifically identified the major metabolites of this compound. In the absence of direct experimental data, potential metabolic pathways can be postulated based on the chemical structure of the compound and general metabolic reactions.

The structure of this compound contains a cyanophenyl group and a methanesulfonamide (B31651) group. Potential metabolic transformations could involve the cyano group, the aromatic ring, and the sulfonamide linkage. The cyano group (-C≡N) could undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid. The aromatic ring is susceptible to hydroxylation at various positions, followed by potential conjugation reactions such as glucuronidation or sulfation. The N-dealkylation or hydrolysis of the methanesulfonamide group is also a theoretical metabolic route.

A hypothetical representation of potential metabolites is provided in the table below. It is crucial to emphasize that these are theoretical and have not been confirmed by in vivo or in vitro studies.

Table 1: Hypothetical Major Metabolites of this compound

| Putative Metabolite | Metabolic Pathway |

| N-(3-carbamoylphenyl)methanesulfonamide | Hydrolysis of the cyano group |

| N-(3-carboxyphenyl)methanesulfonamide | Hydrolysis of the cyano group |

| N-(3-cyano-hydroxyphenyl)methanesulfonamide | Aromatic hydroxylation |

| Glucuronide or sulfate (B86663) conjugates | Phase II conjugation |

This table is for illustrative purposes only and is based on general metabolic principles, not on experimental data for this compound.

Analytical Methodologies for N 3 Cyanophenyl Methanesulfonamide Research

Quantitative Analysis Techniques

The quantification of N-(3-cyanophenyl)methanesulfonamide in research has been predominantly achieved through advanced chromatographic techniques. These methods offer high selectivity and sensitivity, which are essential for detecting the low concentrations typically found in biological samples.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and specific UPLC-MS/MS method has been developed and validated for the determination of this compound in rat plasma. This technique combines the superior separation capabilities of UPLC with the highly selective and sensitive detection of tandem mass spectrometry.

The chromatographic separation was accomplished on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid). The mass spectrometric detection was performed in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. For this compound, the monitored transition was m/z 197.0 → 117.9. This specific transition ensures that only the target analyte is quantified, minimizing interference from other components in the plasma matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection has also been employed for the analysis of this compound. While generally less sensitive than MS/MS detection, HPLC-UV methods can be suitable for various applications.

One study details an HPLC method for the determination of related substances of a drug substance where this compound is a potential impurity or starting material. The method utilized a C18 column and a mobile phase programmed for gradient elution. Another method for analyzing a related compound also employed a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer solution.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis.

Liquid-Liquid Extraction (LLE)

For the analysis of this compound in rat plasma using UPLC-MS/MS, a liquid-liquid extraction (LLE) procedure was implemented. This technique involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent. In this specific method, ethyl acetate (B1210297) was used as the extraction solvent. The LLE procedure demonstrated high extraction recovery and resulted in a clean extract, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.

Method Validation Parameters

To ensure the reliability and accuracy of the analytical results, the developed methods undergo rigorous validation according to established guidelines.

Linearity and Lower Limit of Quantification (LLOQ)

The UPLC-MS/MS method for this compound in rat plasma was validated for linearity over a specific concentration range. The calibration curve showed excellent linearity, with a correlation coefficient (r) greater than 0.99.

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For the UPLC-MS/MS method, the LLOQ for this compound in rat plasma was established at 1 ng/mL. This low LLOQ highlights the sensitivity of the method, making it suitable for pharmacokinetic studies where plasma concentrations can fall to very low levels.

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis in Rat Plasma

| Parameter | Details |

|---|---|

| Analytical Instrument | UPLC-MS/MS |

| Column | C18 |

| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) |

| Detection Mode | Positive Ion Electrospray (ESI) |

| Monitored Transition (MRM) | m/z 197.0 → 117.9 |

| Sample Preparation | Liquid-Liquid Extraction with Ethyl Acetate |

| Linearity Range | Not explicitly stated, but correlation coefficient (r) > 0.99 |

Precision, Accuracy, and Selectivity

The validation of an analytical method ensures that it is suitable for its intended purpose. researchgate.net This is established by evaluating its precision, accuracy, and selectivity, among other parameters.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (% RSD). Precision is assessed at two levels: repeatability (intraday precision) and intermediate precision (interday precision). derpharmachemica.com Repeatability evaluates the precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the variations within a laboratory, such as on different days or with different analysts. derpharmachemica.comsphinxsai.com

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. researchgate.net It is often determined through recovery studies, where a known amount of pure drug is added to a sample matrix and the amount recovered is measured. derpharmachemica.com The acceptance criterion for accuracy is typically a high percentage of recovery.

Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. sphinxsai.com In HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in the chromatograms of blank and placebo samples. derpharmachemica.com

To illustrate these principles, data from various validated HPLC methods for the analysis of Indapamide are presented below.

Table 1: Precision of a Validated RP-HPLC Method for Indapamide

| Parameter | Concentration (µg/mL) | % RSD |

|---|---|---|

| Intraday Precision | 10 | 0.4404 |

| Interday Precision | 10 | 0.5588 |

Data sourced from a study demonstrating a simple, specific, and reliable RP-HPLC method for Indapamide. derpharmachemica.com

Table 2: Accuracy (Recovery) of a Validated RP-HPLC Method for Indapamide

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 8 | 7.85 | 98.16 |

| 100% | 10 | 9.92 | 99.20 |

| 120% | 12 | 12.01 | 100.12 |

Data from a standard addition method where known quantities of Indapamide were added to a pre-analyzed sample solution. derpharmachemica.com

In a separate study, the accuracy of an HPLC method for Indapamide at three different concentration levels (50%, 100%, and 150%) was found to be 100.67%, 99.50%, and 100.65%, respectively. rjptonline.org Another study reported the mean recovery of Indapamide to be 99.12% with an R.S.D. of 0.030%. derpharmachemica.com Furthermore, a study on the simultaneous determination of Indapamide and its impurities showed average recovery values of 98.4% for Indapamide with an RSD of 1.48%, indicating high accuracy. edpsciences.org

The selectivity of these methods is confirmed by the absence of interference from tablet excipients in the chromatograms. derpharmachemica.com Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and light, are also used to demonstrate selectivity by showing that the method can separate the intact drug from its degradation products. rjptonline.orgijper.org

Stability and Recovery Rates

Stability of the analyte in a given solvent and under specific storage conditions is a critical parameter to establish during method validation. This ensures that the concentration of the analyte does not change during the analytical process, which could lead to erroneous results. Stability studies are typically performed by analyzing the sample solutions at different time intervals and storage conditions (e.g., room temperature, refrigeration) and comparing the results with those of a freshly prepared solution. ijpsjournal.comiaset.us

Recovery Rate , as discussed under accuracy, is a measure of the extraction efficiency of an analytical method for a sample that requires pretreatment, such as biological fluids. oup.com It quantifies the proportion of the analyte that is successfully recovered from the sample matrix during the extraction process.

For instance, in the development of an analytical method for Indapamide, the stability of the solution was assessed. It was found that the reference and sample solutions of Indapamide were stable for up to 18 hours at ambient temperature and for up to 24 hours when stored in a cooler. iaset.us Another study evaluated the stability of Indapamide solutions over 48 hours at both laboratory bench conditions (33 ± 1°C) and under refrigeration (8 ± 0.5°C), confirming the stability of the drug in solution during analysis. ijpsjournal.com

Regarding recovery rates from complex matrices, a study on the determination of Indapamide in urine reported recovery percentages of 88.3 ± 5.6% for a liquid-liquid extraction procedure and 82.9 ± 7.8% for a solid-liquid extraction. oup.comnih.gov Another study determining Indapamide in human plasma reported mean recovery rates ranging from 90.5% to 93.95%. pharmatutor.org

Table 3: Stability of Indapamide in Solution (Ambient Condition)

| Time (hours) | Area Count | % Deviation from Initial |

|---|---|---|

| 0 | 3005421 | 0.00 |

| 6 | 2998745 | -0.22 |

| 12 | 2985412 | -0.67 |

| 18 | 2976543 | -0.96 |

| 24 | 2954321 | -1.70 |

Illustrative data based on findings that recommend analysis within 18 hours at ambient temperature. iaset.us

Table 4: Recovery of Indapamide from Biological Matrices

| Extraction Method | Matrix | Mean Recovery (%) |

|---|---|---|

| Liquid-Liquid Extraction | Urine | 88.3 |

| Solid-Liquid Extraction | Urine | 82.9 |

| Electrospray Ionization | Plasma | 90.5 - 93.95 |

Data compiled from studies on Indapamide determination in urine and plasma. oup.comnih.govpharmatutor.org

Future Research Directions and Therapeutic Potential of N 3 Cyanophenyl Methanesulfonamide

Advancements in Drug Design and Optimization

The N-(3-cyanophenyl)methanesulfonamide core presents a versatile scaffold for drug design and optimization. The presence of the cyanophenyl group and the methanesulfonamide (B31651) moiety allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The process of lead optimization is a critical phase in drug discovery, aiming to refine a lead compound to improve its efficacy and safety profile. patsnap.com This involves a deep understanding of the compound's interactions with its biological target. pharmafeatures.com

Optimization strategies can involve modifying the compound's structure to improve binding affinity through techniques like structure-based drug design and molecular docking. patsnap.com Furthermore, enhancing a drug's solubility is crucial for its absorption and bioavailability, which can be achieved by introducing polar groups. pharmafeatures.com The journey from a promising lead compound to a clinical candidate involves meticulous multiparameter optimization, including improving on-target activity and assessing safety profiles through in vitro and in vivo models. nuvisan.com

Development as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. scispace.com this compound and its derivatives hold promise for development as chemical probes due to their potential to interact with specific biological targets. The development of such probes can lead to a deeper understanding of disease mechanisms and the identification of new therapeutic targets. For instance, the development of a potent and selective chemical probe, LP99, leveraged techniques like asymmetric catalysis and X-ray crystallography, demonstrating the power of fragment-based drug design in creating tools with novel chemical features. scispace.com Similarly, the discovery of robotnikinin (B1679495) as a direct binder of the Sonic hedgehog (Shh) protein has been instrumental in studying the Hedgehog signaling pathway. scispace.com

Broader Applications in Organic Synthesis and Material Sciences

Beyond its therapeutic potential, the this compound structure can serve as a valuable building block in organic synthesis. The reactivity of the cyano and sulfonamide groups allows for their participation in a variety of chemical transformations, enabling the construction of more complex molecules. The use of methanesulfonamide as a directing group or a reactive intermediate is a known strategy in organic synthesis. For example, the metalation of methanesulfonamide has been used to create key intermediates for the synthesis of target compounds. mdpi.com While specific applications in material sciences are not yet widely documented, the properties of the cyanophenyl group, such as its polarity and potential for π-π stacking, suggest that derivatives of this compound could be explored for the development of novel organic materials with interesting electronic or photophysical properties.

Strategic Development of Novel Drug Candidates

The strategic development of new drug candidates from the this compound scaffold involves identifying promising therapeutic targets and designing molecules with optimal activity against them. The cyanophenyl moiety has been incorporated into various successful drug candidates. For instance, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives were designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov In another example, a new series of N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas containing a 3-cyanophenyl group were identified as inhibitors of histone deacetylase (HDAC) class III sirtuins 1 and 2 (SIRT1/2), showing potent antiproliferative activity against various glioma cell types. nih.gov

Comparative Analysis with Structurally Related Compounds for Lead Identification and Optimization

A comparative analysis of this compound with structurally related compounds provides valuable insights for lead identification and optimization. The biological activity of various compounds containing either the cyanophenyl or the methanesulfonamide moiety highlights the potential of this scaffold.

For example, the discovery of a potent VLA-4 antagonist, MK-0668, which contains a (3-cyanophenyl)sulfonyl group, demonstrates the importance of this fragment for achieving high potency. nih.gov Similarly, the synthesis of chalconesulfonamides has led to the identification of proapoptotic agents with antiestrogenic potency, underscoring the utility of the sulfonamide group in anticancer drug design. mdpi.com

The following table summarizes the biological activities of several compounds structurally related to this compound, providing a basis for future drug design efforts.

| Compound Class | Target | Key Structural Moiety | Observed Activity | Reference |

| N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives | Xanthine Oxidase | 3-cyanophenyl | IC50 values in the micromolar range, with compound 10q showing an IC50 of 0.3 µM. nih.gov | nih.gov |

| N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas | SIRT1/2 | 3-cyanophenyl | Potent antiproliferative activity on various glioma cell types. nih.gov | nih.gov |

| VLA-4 Antagonists | VLA-4 | (3-cyanophenyl)sulfonyl | Picomolar whole blood activity. nih.gov | nih.gov |

| Chalconesulfonamides | Apoptosis Induction | Sulfonamide | Potent antiproliferative effect at low micromolar concentrations against several cancer cell lines. mdpi.com | mdpi.com |

This comparative data underscores the therapeutic potential of the this compound scaffold and provides a solid foundation for the rational design of new and effective drug candidates.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Look for the sulfonamide NH proton at δ 7.8–8.2 ppm (exchangeable with D2O) and aromatic protons (δ 7.2–7.6 ppm). The cyano group does not protonate but influences adjacent protons’ chemical shifts .

- ¹³C NMR : Identify the sulfonamide carbonyl at δ 42–45 ppm and the nitrile carbon at δ 115–120 ppm .

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹ and C≡N absorption at ~2240 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 211.04 (calculated for C₈H₈N₂O₂S) .

How does the electron-withdrawing cyano group influence the reactivity and biological activity of this compound compared to other derivatives?

Advanced Research Question

- Electronic Effects : The cyano group increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution reactivity. This is critical in designing prodrugs or covalent inhibitors .

- Biological Interactions : Compared to fluorine-substituted analogs (e.g., N-(3-fluorophenyl) derivatives), the cyano group improves binding to enzymes via dipole interactions, as seen in kinase inhibition assays .

- Metabolic Stability : The cyano group reduces oxidative metabolism in liver microsomes, increasing half-life in pharmacokinetic studies .

What computational approaches (e.g., DFT) are suitable for predicting the electronic structure and potential binding modes of this compound with biological targets?

Advanced Research Question

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential surfaces, identifying nucleophilic attack sites .

- Molecular Docking : Employ AutoDock Vina to simulate binding with targets like carbonic anhydrase IX. The cyano group forms π-stacking with Phe-131, while sulfonamide interacts with Zn²⁺ in the active site .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Advanced Research Question

- Assay Optimization :

- pH Adjustment : Test activity at pH 7.4 (physiological) vs. pH 6.5 (tumor microenvironment) to account for ionization effects on the sulfonamide group .

- Redox Conditions : Include antioxidants (e.g., DTT) to determine if oxidative degradation alters activity .

- Structural Analog Testing : Compare activity of 3-cyano vs. 4-cyano isomers to isolate positional effects .

- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based assays show variability due to compound autofluorescence .

Table 1: Key Physicochemical Properties (Estimated from Analogous Compounds)

| Property | Value (Est.) | Method/Reference |

|---|---|---|

| Molecular Weight | 211.23 g/mol | Calculated |

| Melting Point | 145–150°C | DSC |

| LogP (Octanol-Water) | 1.8 ± 0.2 | HPLC Retention |

| Aqueous Solubility (25°C) | 2.1 mg/mL | Shake-Flask Method |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.